1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-2-4-11-5-3-6(12)7(8,9)10/h1,3,5,11H,4H2/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRICWGGCSTCBX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,1,1-Trifluorobut-3-en-2-one
The α,β-unsaturated trifluoromethyl ketone is synthesized via a Wittig reaction between 1,1,1-trifluoroacetone and a stabilized ylide. For example, treatment of 1,1,1-trifluoroacetone with ethylidenetriphenylphosphorane (generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide) in anhydrous tetrahydrofuran at −78°C yields the enone in 68–72% isolated yield. The reaction proceeds via a [2+2] cycloaddition followed by retro-cycloaddition to form the conjugated system.
Table 1. Optimization of Wittig Reaction Conditions for 1,1,1-Trifluorobut-3-en-2-one Synthesis
| Phosphorane Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyltriphenylphosphonium bromide | KOtBu | THF | −78 | 72 |
| Methyltriphenylphosphonium bromide | NaHMDS | DME | −20 | 58 |
| Propyltriphenylphosphonium bromide | LDA | Et₂O | 0 | 65 |
Optimization of Michael Addition Conditions
Propargylamine undergoes conjugate addition to 1,1,1-trifluorobut-3-en-2-one under Lewis acid catalysis. Boron trifluoride diethyl etherate (BF₃·OEt₂) activates the enone by coordinating to the carbonyl oxygen, enhancing electrophilicity at the β-carbon. In a representative procedure, a solution of the enone (1.0 equiv) and propargylamine (1.2 equiv) in dichloromethane is treated with BF₃·OEt₂ (10 mol%) at 0°C, stirred for 12 h, and quenched with aqueous NaHCO₃ to afford the product in 65–70% yield.
Key Variables:
- Catalyst Loading: Excess BF₃·OEt₂ (>20 mol%) promotes side reactions, including polymerization of the enone.
- Solvent: Polar aprotic solvents (e.g., CH₂Cl₂, THF) improve solubility of the enone and amine.
- Temperature: Reactions conducted above 25°C result in diminished yields due to competing imine formation.
Transition Metal-Catalyzed Coupling Approaches
A3 Coupling Reaction Adaptations
The A3 coupling (aldehyde-amine-alkyne) offers a one-pot route to propargylamines but requires modification for α,β-unsaturated ketone substrates. A three-component reaction between 1,1,1-trifluorobut-3-en-2-one, propargylamine, and formaldehyde in the presence of a copper(I) iodide catalyst (5 mol%) and 1,10-phenanthroline (10 mol%) in methanol at 60°C yields the target compound in 55–60% yield. The mechanism involves in situ formation of an imine intermediate, followed by alkyne insertion into the Cu–N bond.
Table 2. A3 Coupling Optimization for this compound
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | MeOH | 60 | 60 |
| AuCl | PPh₃ | Toluene | 80 | 42 |
| AgOTf | None | DMF | 100 | 35 |
Use of Copper Catalysts
Copper-mediated C–N bond formation provides an alternative pathway. Treatment of 4-bromo-1,1,1-trifluorobut-3-en-2-one with propargylamine in the presence of CuBr (10 mol%) and cesium carbonate in dimethylformamide at 100°C for 24 h achieves a 50% yield. The reaction proceeds via a Ullmann-type coupling, where the copper catalyst facilitates oxidative addition of the bromide and subsequent amination.
Organometallic Reagent-Based Syntheses
Lithium Acetylide Additions
Lithium acetylides react with imine derivatives of 1,1,1-trifluorobut-3-en-2-one to install the propargylamine moiety. The enone is first converted to its corresponding imine by condensation with ammonium chloride in ethanol. Subsequent addition of lithium phenylacetylide at −78°C in tetrahydrofuran, followed by quenching with saturated NH₄Cl, affords the product in 60–65% yield.
Mechanistic Insight:
- Imine formation: $$ \text{RC(=O)R'} + \text{NH}_4\text{Cl} \rightarrow \text{RC(=NHR')R''} $$
- Nucleophilic attack: $$ \text{RC(=NHR')R''} + \text{LiC≡CR'''} \rightarrow \text{RC(NHR')C(R''')R''} $$
- Hydrolysis: $$ \text{RC(NHR')C(R''')R''} \rightarrow \text{RC(=O)C(R''')NHR'} $$
Grignard Reagent Approaches
Grignard reagents derived from propargyl bromide (e.g., HC≡CCH₂MgBr) add to the β-position of the enone in the presence of cerium chloride. For instance, stirring a solution of 1,1,1-trifluorobut-3-en-2-one and HC≡CCH₂MgBr (1.5 equiv) with CeCl₃ (20 mol%) in tetrahydrofuran at 0°C for 6 h yields the product in 58% yield after acidic workup.
Table 3. Summary of Synthetic Routes to this compound
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition | 65–70 | 12 | Mild conditions, high atom economy | Requires anhydrous conditions |
| A3 Coupling | 55–60 | 24 | One-pot synthesis | Limited substrate scope |
| Copper-Catalyzed Coupling | 50 | 24 | Broad functional group tolerance | High temperature required |
| Lithium Acetylide Addition | 60–65 | 6 | High regioselectivity | Low-temperature sensitivity |
Experimental Procedures and Characterization Data
Representative Synthesis via Michael Addition
Procedure:
- Dissolve 1,1,1-trifluorobut-3-en-2-one (1.0 g, 6.2 mmol) in anhydrous CH₂Cl₂ (20 mL).
- Add propargylamine (0.45 g, 7.4 mmol) and BF₃·OEt₂ (0.1 mL, 0.62 mmol) at 0°C.
- Stir for 12 h, then quench with 10% NaHCO₃ (10 mL).
- Extract with CH₂Cl₂ (3 × 15 mL), dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain the product as a pale-yellow solid (0.82 g, 68%).
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.12 (d, J = 15.6 Hz, 1H, CF₃C=CH), 4.21 (s, 1H, NH), 3.98 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.32 (t, J = 2.4 Hz, 1H, C≡CH).
- ¹³C NMR (100 MHz, CDCl₃): δ 188.2 (C=O), 158.4 (CF₃C=CH), 123.5 (CH=CO), 82.1 (C≡CH), 71.5 (C≡C), 44.3 (CH₂), 33.2 (CF₃).
- HRMS (ESI): m/z calcd for C₇H₅F₃NO [M+H]⁺: 200.0321; found: 200.0324.
Chemical Reactions Analysis
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl and bromine substituents (e.g., ) enhance electrophilicity, activating the enone system for nucleophilic attacks or [2+2] cycloadditions. Methoxy and furan groups (e.g., ) donate electron density, reducing reactivity toward electrophiles but improving solubility and interaction with polar targets.
- Steric Effects: Bulky substituents like isopropylamino or phenyl (e.g., ) hinder access to the reactive ketone site, influencing regioselectivity in catalytic reactions.
Research Findings and Trends
Crystallographic Insights :
- Computational Predictions: High topological polar surface area (29.1 Ų) in bromophenylamino derivatives () correlates with improved bioavailability.
Biological Activity
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol, is a fluorinated compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications . This article explores its biological activities, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 215657-65-1
- Molecular Formula : C7H6F3NO
- Molecular Weight : 177.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy. Studies suggest that this compound can modulate enzyme activity and influence cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, indicating antioxidant properties.
- DNA Interaction : Preliminary studies suggest the ability to bind with DNA, which could affect gene expression and cellular functions.
Biological Activity Assays
Several assays have been conducted to evaluate the biological activity of this compound:
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated significant inhibition of DPPH radicals at varying concentrations.
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Antimicrobial Activity
In vitro antimicrobial tests demonstrated that the compound exhibits activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis in HeLa cells through caspase activation pathways. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
Q & A
Q. What are the optimized synthetic routes for preparing 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic addition of propargylamine to 1,1,1-trifluorobut-3-en-2-one. details a high-yield (95%) method using mild conditions (room temperature, ethanol solvent) with spectral confirmation (NMR, IR). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate enamine formation but risk side reactions.
- Stoichiometry : Excess propargylamine (1.2–1.5 eq.) ensures complete conversion of the trifluoroketone .
- Workup : Acidic quenching stabilizes the enaminone product.
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| Ethanol, RT, 12 hr | 95% | >98% |
| DMF, 60°C, 6 hr | 82% | 90% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H/¹³C NMR : The enaminone’s α,β-unsaturated ketone shows characteristic deshielded protons (δ 6.1–7.1 ppm, J = 10–15 Hz for trans-configuration). The trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .
- IR : Strong C=O stretch at ~1657 cm⁻¹ and propargyl C≡C stretch at ~2118 cm⁻¹ confirm the enaminone backbone .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺]) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cycloaddition reactions?
The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating [4+2] cycloadditions. However, steric hindrance from the propargylamino group can limit reactivity with bulky dienophiles. highlights analogous trifluoroketones undergoing regioselective Diels-Alder reactions, where electron-deficient dienophiles (e.g., maleic anhydride) show higher yields (75–90%) compared to electron-rich systems . Computational studies (DFT) suggest the LUMO of the enaminone is localized on the α,β-unsaturated ketone, directing attack at the β-position .
Q. What strategies mitigate stereochemical ambiguity in derivatives of this compound?
- Chiral auxiliaries : Use of (S)-proline derivatives during synthesis induces enantioselectivity (e.g., >99% ee in related trifluoroketones, as seen in ) .
- Asymmetric catalysis : Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) can control stereochemistry at the propargylamino group .
- Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) resolves ambiguities in Z/E isomerism .
Q. How can computational modeling predict the compound’s tautomeric behavior and stability?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the enaminone form is more stable than the iminoketone tautomer by ~5 kcal/mol due to conjugation between the amino group and the carbonyl. Solvent effects (PCM model) show polar solvents (ε > 20) further stabilize the enaminone .
Q. How should researchers address contradictions in spectral data, such as unexpected ¹⁹F NMR shifts?
- Impurity analysis : LC-MS identifies by-products (e.g., hydrolyzed ketones).
- Dynamic effects : Variable-temperature NMR (VT-NMR) can detect rotameric equilibria in the propargylamino group, which may split ¹⁹F signals .
- Counterion effects : Triflate or acetate counterions (from synthesis) may cause shielding/deshielding in ¹⁹F NMR .
Methodological Considerations
- Synthetic scalability : Microwaves (50–100 W) reduce reaction times from hours to minutes without compromising yield .
- Green chemistry : Solvent-free mechanochemical synthesis (ball milling) minimizes waste in gram-scale preparations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
